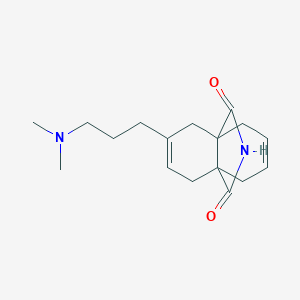
2-benzylidene-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzylidene-1-benzofuran-3(2H)-one, commonly known as BBF, is a synthetic compound that has gained attention in the scientific research community due to its potential pharmacological properties. BBF has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of BBF is not fully understood, but it is believed to act through multiple pathways. BBF has been found to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, leading to a reduction in inflammation. BBF has also been found to scavenge free radicals, which can cause oxidative damage, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce apoptosis, a process of programmed cell death, in cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
BBF has been found to have several biochemical and physiological effects. BBF has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, leading to a reduction in inflammation. BBF has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to a reduction in oxidative stress. Furthermore, BBF has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BBF has several advantages and limitations for lab experiments. BBF is a synthetic compound, which can be easily synthesized in large quantities, making it suitable for large-scale experiments. BBF has also been found to possess potent pharmacological properties, making it a promising candidate for further research. However, BBF has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of BBF is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
BBF has shown promising results in various scientific research applications, and there is a need for further research to fully understand its pharmacological properties. Future research could focus on elucidating the mechanism of action of BBF, which can help in the design of more targeted experiments. Furthermore, future research could focus on developing new formulations of BBF, which can improve its solubility and bioavailability. Additionally, future research could focus on studying the potential toxicological effects of BBF, which can help in the development of safe and effective therapeutic agents.
Métodos De Síntesis
BBF can be synthesized through a multistep process involving the condensation of benzofuranone with benzaldehyde in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the pure compound. The synthesis method of BBF has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
BBF has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. BBF has been found to possess potent anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BBF has also been shown to possess antioxidant properties, which can protect against oxidative stress-induced damage. Furthermore, BBF has been found to exhibit anticancer properties, making it a promising candidate for cancer therapy.
Propiedades
Fórmula molecular |
C15H10O2 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O2/c16-15-12-8-4-5-9-13(12)17-14(15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
Clave InChI |
OMUOMODZGKSORV-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)

![N-(3-chlorophenyl)-N'-[2-(hydroxymethyl)phenyl]urea](/img/structure/B231706.png)







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)



